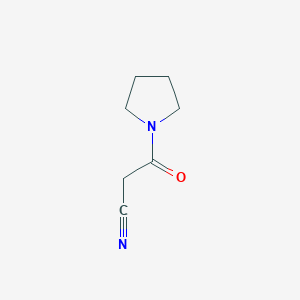

1-(Cyanoacetyl)pyrrolidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102766. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-oxo-3-pyrrolidin-1-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-4-3-7(10)9-5-1-2-6-9/h1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUDVNNBYYRZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161992 | |

| Record name | 1-(Cyanoacetyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14227-95-3 | |

| Record name | β-Oxo-1-pyrrolidinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14227-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyanoacetyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014227953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14227-95-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Cyanoacetyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(cyanoacetyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Cyanoacetyl)pyrrolidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/496AA3P97B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Cyanopyrrolidine Scaffold

An In-depth Technical Guide to 1-(Cyanoacetyl)pyrrolidine: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes its core chemical properties, structural characteristics, and strategic applications, particularly focusing on its role as a foundational building block for advanced therapeutic agents.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional architecture which allows for effective exploration of pharmacological space.[1] When functionalized with a cyanoacetyl group, as in this compound, this moiety becomes a powerful pharmacophore, most notably for the inhibition of serine proteases. Its significance is underscored by its role as a key precursor in the synthesis of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, a major class of therapeutics for type 2 diabetes.[2] This guide elucidates the fundamental chemistry of this molecule, providing the technical insights necessary for its effective utilization in research and development.

Molecular Structure and Identification

This compound is structurally defined by a pyrrolidine ring N-acylated with a cyanoacetyl group. This arrangement combines the nucleophilicity of the secondary amine with the electrophilic and hydrogen-bonding potential of the cyano and carbonyl functions.

-

IUPAC Name: 3-oxo-3-(pyrrolidin-1-yl)propanenitrile[3]

-

CAS Number: 14227-95-3[4]

-

Molecular Formula: C₇H₁₀N₂O[3]

-

Canonical SMILES: C1CCN(C1)C(=O)CC#N[5]

-

InChIKey: VEUDVNNBYYRZBV-UHFFFAOYSA-N[4]

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} END_DOT Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties is essential for reaction monitoring, quality control, and formulation.

Physicochemical Data

| Property | Value | Source |

| Physical State | White to cream crystalline solid | [6] |

| Melting Point | 70.5–76.5 °C | [6] |

| Calculated LogP | 0.1 | [3] |

| Calculated Water Solubility | log10WS = -0.86 (mol/L) | [7] |

Spectroscopic Analysis

Spectroscopic data provides the definitive fingerprint for molecular structure confirmation. While a publicly available, fully assigned experimental NMR spectrum for this specific compound is elusive, a robust prediction can be made based on established principles and data from closely related analogs.[8][9]

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the methylene protons of the pyrrolidine ring and the active methylene group of the cyanoacetyl moiety.

-

~ 3.5-3.7 ppm (t, 4H): Two overlapping triplets corresponding to the two sets of methylene protons adjacent to the nitrogen atom (-N-CH₂ -). The deshielding effect of the amide nitrogen shifts these downfield.

-

~ 3.4 ppm (s, 2H): A singlet for the methylene protons situated between the carbonyl and cyano groups (-CO-CH₂ -CN). These protons are significantly deshielded due to the electron-withdrawing effects of both adjacent functional groups.[10]

-

~ 1.9-2.1 ppm (m, 4H): A multiplet corresponding to the remaining two methylene groups of the pyrrolidine ring (-CH₂-CH₂ -CH₂ -CH₂-).

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides key information about the carbon skeleton.

-

~ 165 ppm: Carbonyl carbon (C =O) of the amide.

-

~ 116 ppm: Nitrile carbon (-C ≡N).[1]

-

~ 46 ppm: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen (-N-C H₂).

-

~ 25 ppm: Methylene carbons of the pyrrolidine ring beta to the nitrogen (-CH₂-C H₂-).[11]

-

~ 25 ppm: Methylene carbon between the carbonyl and nitrile groups (-CO-C H₂-CN).

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions characteristic of its functional groups. Data from the NIST database confirms these key features.[4]

-

~2250 cm⁻¹: A sharp, medium-intensity absorption corresponding to the C≡N (nitrile) stretching vibration.

-

~1650 cm⁻¹: A strong, prominent absorption from the C=O (amide I band) stretching vibration.

-

~2850-2980 cm⁻¹: C-H stretching vibrations from the methylene groups of the pyrrolidine ring.

3.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry data from NIST shows a molecular ion peak and characteristic fragmentation patterns.[12]

-

m/z = 138: Molecular ion [M]⁺.

-

m/z = 70: A prominent peak corresponding to the pyrrolidinyl-carbonyl fragment, resulting from cleavage of the bond between the carbonyl and the adjacent methylene group.

-

m/z = 55: A base peak, likely arising from the further fragmentation of the pyrrolidine ring.

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved via the N-acylation of pyrrolidine. This reaction leverages the nucleophilic character of the secondary amine in pyrrolidine to attack an activated cyanoacetic acid derivative. The following protocol is a representative method based on well-established acylation procedures for related compounds.[4][13]

Representative Experimental Protocol

Causality and Experimental Rationale:

-

Reagents: Pyrrolidine serves as the nucleophile. Cyanoacetyl chloride is a highly reactive acylating agent. Triethylamine is used as a non-nucleophilic base to neutralize the HCl byproduct, preventing the protonation and deactivation of the pyrrolidine starting material.

-

Solvent: Anhydrous dichloromethane (DCM) is chosen as it is aprotic and effectively dissolves the reactants without participating in the reaction.

-

Temperature Control: The initial reaction is conducted at 0°C to control the exothermicity of the acylation reaction with the highly reactive acid chloride, minimizing side reactions. The reaction is then allowed to warm to room temperature to ensure completion.

-

Work-up: The aqueous washes are critical. The HCl wash removes residual triethylamine and unreacted pyrrolidine. The sodium bicarbonate wash removes any unreacted cyanoacetyl chloride and acidic impurities. The final brine wash aids in the removal of water from the organic layer before drying.

-

Purification: Column chromatography is a standard method to isolate the product from non-polar impurities and any remaining starting materials, yielding the final product with high purity.

Step-by-Step Methodology:

-

To a round-bottom flask charged with anhydrous dichloromethane (DCM, 10 mL/mmol of pyrrolidine) under a nitrogen atmosphere, add pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents).

-

Cool the stirred solution to 0°C using an ice-water bath.

-

Slowly add cyanoacetyl chloride (1.1 equivalents) dropwise via a syringe, ensuring the internal temperature remains below 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (aq.), saturated sodium bicarbonate (aq.), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Applications in Drug Development: DPP-IV Inhibition

The primary application of this compound is as a critical intermediate for the synthesis of cyanopyrrolidine-based DPP-IV inhibitors, such as Vildagliptin.[9][11]

Mechanism of DPP-IV Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). These hormones are crucial for glucose homeostasis. By inhibiting DPP-4, the active levels of GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, which helps control blood glucose levels in patients with type 2 diabetes.[13]

The cyanopyrrolidine moiety is key to the inhibitory mechanism. The nitrile group (-C≡N) acts as a warhead that forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme.[7] This interaction effectively and selectively blocks the enzyme's activity.

dot digraph "DPP_IV_Inhibition_Pathway" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4"]; edge [fontname="Arial"];

} END_DOT Caption: The role of DPP-IV inhibitors in the incretin pathway.

Safety and Handling

This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]

-

Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed building block that holds a significant position in modern medicinal chemistry. Its unique combination of a pyrrolidine scaffold and a cyanoacetyl functional group makes it an ideal precursor for the synthesis of potent and selective enzyme inhibitors. The detailed understanding of its chemical properties, spectroscopic signature, and synthetic pathways provided in this guide serves as a critical resource for scientists aiming to leverage this versatile compound in the development of next-generation therapeutics.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 1-ACETYL-2-PYRROLIDONE(932-17-2) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 5. compoundchem.com [compoundchem.com]

- 6. CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine - Google Patents [patents.google.com]

- 7. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. CN106699627A - Method for preparing 1-(2-chloracetyl)-2-(S)-cyano pyrrolidine through multiphase compound non-continuous production process - Google Patents [patents.google.com]

- 12. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acylated Gly-(2-cyano)pyrrolidines as inhibitors of fibroblast activation protein (FAP) and the issue of FAP/prolyl oligopeptidase (PREP)-selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 1-(Cyanoacetyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyanoacetyl)pyrrolidine, with the IUPAC name 3-oxo-3-pyrrolidin-1-ylpropanenitrile, is a chemical compound of interest in various fields of chemical research and development.[1][2] Its molecular structure, combining a reactive cyanoacetyl group with a pyrrolidine ring, makes it a versatile building block in organic synthesis. Accurate structural elucidation and characterization are paramount for its application, and a comprehensive analysis of its spectroscopic data is the cornerstone of this process. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the principles of data acquisition and interpretation for this specific molecule.

Molecular Formula: C₇H₁₀N₂O[1][2][3] Molecular Weight: 138.17 g/mol [1][2][3] CAS Number: 14227-95-3[1]

The Logic of Spectroscopic Analysis: A Multi-faceted Approach

The definitive characterization of a molecule like this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard and reliable method for acquiring high-resolution NMR spectra involves the following steps:

-

Sample Preparation: A small quantity of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent is critical as its residual peak should not overlap with signals from the analyte.

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and shimmed to ensure a homogeneous magnetic field, which is essential for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.

-

¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

¹H NMR Spectral Data and Interpretation

-

Pyrrolidine Protons: The four methylene groups of the pyrrolidine ring are expected to show complex multiplets in the upfield region of the spectrum. The two methylene groups adjacent to the nitrogen atom (N-CH₂) will be deshielded compared to the other two (C-CH₂-C) and are expected to resonate at approximately 3.4-3.6 ppm. The remaining two methylene groups are expected to appear around 1.8-2.0 ppm. Due to the restricted rotation around the amide bond, the two protons on each of these methylene groups may be diastereotopic, leading to more complex splitting patterns.

-

Cyanoacetyl Methylene Protons: The methylene group (CH₂) situated between the carbonyl and cyano groups is highly deshielded by both electron-withdrawing groups. This will result in a singlet (as there are no adjacent protons) appearing significantly downfield, likely in the range of 3.5-4.0 ppm.

¹³C NMR Spectral Data and Interpretation

Similar to the ¹H NMR data, a definitive, published ¹³C NMR spectrum is not available in the initial search. However, the expected chemical shifts can be estimated based on standard values for similar functional groups.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | ~165-170 | Typical chemical shift for a tertiary amide carbonyl carbon. |

| Cyano (C≡N) | ~115-120 | Characteristic chemical shift for a nitrile carbon. |

| Pyrrolidine C (α to N) | ~45-50 | Deshielded by the adjacent nitrogen atom. |

| Pyrrolidine C (β to N) | ~25-30 | Less deshielded than the α-carbons. |

| Methylene (CH₂) | ~25-30 | Situated between two electron-withdrawing groups, but the effect on the carbon is less pronounced than on the protons. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample:

-

Instrument Background: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded.

-

Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

The IR spectrum of this compound is available from the NIST WebBook.[3] The key absorption bands are interpreted as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium | C-H stretching (aliphatic) |

| ~2250 | Medium-Strong | C≡N stretching (nitrile) |

| ~1650 | Strong | C=O stretching (tertiary amide) |

| ~1450 | Medium | C-H bending (methylene) |

The presence of a strong absorption band around 1650 cm⁻¹ is characteristic of the carbonyl group in the tertiary amide. The medium to strong band at approximately 2250 cm⁻¹ is a clear indication of the cyano group. The C-H stretching vibrations of the aliphatic protons on the pyrrolidine ring and the cyanoacetyl methylene group appear around 2970 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can further aid in structural elucidation.

Experimental Protocol: Electron Ionization (EI)-MS

A common method for analyzing relatively small, volatile organic compounds is EI-MS coupled with Gas Chromatography (GC):

-

Sample Introduction: A dilute solution of this compound is injected into the GC, where it is vaporized and separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron to form a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is available from the NIST WebBook and shows a molecular ion peak at m/z = 138, which corresponds to the molecular weight of the compound.[3]

Caption: A plausible fragmentation pathway for this compound in EI-MS.

A plausible fragmentation pattern involves the initial cleavage of the bond between the carbonyl carbon and the methylene group, or fragmentation of the pyrrolidine ring. Common fragments would include ions corresponding to the pyrrolidine ring and the cyanoacetyl moiety.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. While publicly accessible, detailed experimental NMR data remains a gap in the readily available literature, the predicted values based on established principles of spectroscopy, combined with the available IR and MS data, provide a robust framework for the identification and characterization of this compound. This guide serves as a foundational resource for researchers and scientists, emphasizing the importance of a multi-technique approach for the unambiguous structural elucidation of chemical entities in drug discovery and development.

References

In-Depth Technical Guide: Synthesis of 1-(Cyanoacetyl)pyrrolidine from L-Proline

<_>

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(cyanoacetyl)pyrrolidine, a key chemical intermediate, utilizing L-proline as the chiral starting material. The document elucidates the underlying reaction mechanisms, details optimized experimental protocols, and offers insights into the critical process parameters that ensure high yield and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing the necessary authoritative and practical information for the successful synthesis of this important compound.

Introduction

This compound and its derivatives are significant building blocks in medicinal chemistry. Notably, they serve as key intermediates in the synthesis of various pharmacologically active agents, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[1][2] The inherent chirality of L-proline, a naturally occurring amino acid, makes it an ideal and cost-effective starting material for the stereoselective synthesis of these pyrrolidine-based structures.[3][4] This guide will focus on a robust and widely employed synthetic route involving the acylation of L-proline with a cyanoacetyl moiety, detailing the mechanistic intricacies and practical considerations of the process.

Mechanistic Rationale and Core Principles

The synthesis of this compound from L-proline is fundamentally an amide bond formation reaction between the secondary amine of the pyrrolidine ring and the carboxylic acid of a cyanoacetic acid derivative. A direct reaction between an amine and a carboxylic acid to form an amide is generally inefficient due to the formation of a highly unreactive carboxylate salt.[5][6] To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

The Role of Carbodiimide Coupling Agents

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents widely used to facilitate amide bond formation.[5][7][8] The mechanism of DCC-mediated coupling involves the following key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate.[5][9] This intermediate is a much better leaving group than the hydroxyl group of the original carboxylic acid.

-

Nucleophilic Attack: The secondary amine of L-proline then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

-

Amide Bond Formation and Byproduct Generation: The tetrahedral intermediate collapses, forming the desired amide bond and releasing N,N'-dicyclohexylurea (DCU) as a byproduct.[9] A significant practical advantage of using DCC is that DCU is sparingly soluble in many common organic solvents and can be easily removed by filtration.[9][10]

Suppressing Racemization with Additives

A critical consideration when working with chiral amino acids like L-proline is the potential for racemization at the α-carbon during the activation and coupling steps.[10][11][12] To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) are often incorporated into the reaction mixture.[11][12][13]

The role of HOBt is multifaceted:

-

Formation of a More Stable Active Ester: HOBt reacts with the O-acylisourea intermediate to form an HOBt-active ester.[11][12] This active ester is more stable and less prone to side reactions than the O-acylisourea, yet still highly reactive towards the amine.

-

Minimizing Racemization: The formation of the HOBt-active ester proceeds through a pathway that is less likely to form oxazolone intermediates, which are known to be a primary cause of racemization.[11]

-

Accelerating the Reaction: HOBt can also act as a catalyst, increasing the overall rate and efficiency of the coupling reaction.[12][14]

The overall mechanistic pathway involving DCC and HOBt is visualized in the following diagram:

Caption: Mechanism of DCC/HOBt mediated amide bond formation.

Experimental Protocol

The following protocol provides a detailed methodology for the synthesis of this compound from L-proline.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| L-Proline | 115.13 | ≥99% | Sigma-Aldrich |

| Cyanoacetic acid | 85.06 | ≥99% | Sigma-Aldrich |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | ≥99% | Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) hydrate | 153.14 | ≥97% | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl acetate | 88.11 | ACS grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | - | - | Lab Prepared |

| Brine | - | - | Lab Prepared |

| Anhydrous Magnesium Sulfate | 120.37 | ≥97% | Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add L-proline (5.76 g, 50 mmol) and cyanoacetic acid (4.25 g, 50 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) to the flask. Stir the suspension at room temperature.

-

Addition of HOBt: Add 1-hydroxybenzotriazole (HOBt) hydrate (7.66 g, 50 mmol) to the suspension.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of DCC: In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (11.35 g, 55 mmol, 1.1 equivalents) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (1:1).

-

Workup - Filtration: Once the reaction is complete, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of dichloromethane.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Process Flow Diagram

References

- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 2. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. DCC - Enamine [enamine.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. nbinno.com [nbinno.com]

- 10. peptide.com [peptide.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. bachem.com [bachem.com]

- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

The Strategic Role of the Cyanopyrrolidine Moiety in DPP-IV Inhibitor Synthesis: A Technical Guide

Foreword: The Precision of Molecular Scaffolding in Modern Drug Development

In the landscape of therapeutic intervention for type 2 diabetes, the advent of dipeptidyl peptidase-IV (DPP-IV) inhibitors marked a significant milestone. These agents modulate the incretin system, offering glycemic control with a low risk of hypoglycemia. At the heart of many of these inhibitors lies a specific chemical scaffold: the 2-cyanopyrrolidine moiety. This guide provides an in-depth technical exploration of the synthesis of a pivotal building block, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a stable and reactive precursor that delivers the essential cyanopyrrolidine pharmacophore. While the term "1-(cyanoacetyl)pyrrolidine" conceptually captures the essence of this functional group, the practical and widely implemented synthetic intermediate is its chloroacetylated counterpart, engineered for efficient downstream coupling. Herein, we dissect the synthetic rationale, provide detailed protocols, and illuminate the mechanistic underpinnings of its role in the construction of potent DPP-IV inhibitors such as Vildagliptin.

The 2-Cyanopyrrolidine Pharmacophore: A Keystone for DPP-IV Inhibition

The efficacy of numerous DPP-IV inhibitors is intrinsically linked to the presence of a 2-cyanopyrrolidine fragment.[1][2] This structural motif serves as a mimic of the proline residue of natural DPP-IV substrates. The nitrile group plays a crucial role in the inhibitory mechanism, forming a reversible covalent bond with a key serine residue in the active site of the DPP-IV enzyme.[3] This interaction leads to potent and sustained inhibition of the enzyme, thereby prolonging the action of incretin hormones like GLP-1 and GIP.[4] The pyrrolidine ring itself provides the necessary conformational constraints to properly orient the nitrile for this critical interaction.

The strategic incorporation of this pharmacophore into a drug molecule necessitates a versatile and reliable synthetic handle. This is where (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile emerges as a superior building block. The chloroacetyl group provides a reactive electrophilic site for facile coupling with nucleophilic partners, a common strategy in the assembly of complex drug molecules.

Synthesis of the Key Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

The most practical and economically viable synthetic routes to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile commence with the readily available and chiral starting material, L-proline.[4][5][6] The synthesis can be conceptually broken down into three key transformations: N-acylation, amidation, and dehydration.

Synthetic Workflow Overview

The overall transformation from L-proline to the target intermediate is a multi-step process that avoids the need for protecting groups on the pyrrolidine nitrogen, streamlining the synthesis.[4]

Caption: Synthetic pathway from L-proline to the key intermediate.

Step-by-Step Experimental Protocols

The following protocols are based on established and optimized procedures reported in the literature.[4][5]

Step 1: N-Acylation of L-Proline

This initial step introduces the chloroacetyl group onto the nitrogen atom of L-proline.

-

Protocol:

-

Suspend L-proline in tetrahydrofuran (THF).

-

Add chloroacetyl chloride to the suspension at room temperature.

-

Reflux the reaction mixture for approximately 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, dilute with water, and perform an extractive work-up with ethyl acetate.

-

The organic layers are combined, dried, and concentrated to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

-

-

Causality of Experimental Choices:

-

Solvent: THF is chosen as the solvent as it facilitates a faster reaction at elevated temperatures compared to other solvents like acetonitrile.[5]

-

Reagent: Chloroacetyl chloride is a bifunctional reagent, with the acyl chloride reacting readily with the secondary amine of proline and the alkyl chloride remaining for subsequent coupling reactions in the final drug synthesis.

-

Step 2: Amidation of the Carboxylic Acid

The carboxylic acid is converted to a primary amide, which is a necessary precursor for the nitrile group.

-

Protocol:

-

Dissolve the product from Step 1 in dichloromethane (DCM).

-

Cool the solution and slowly add a solution of dicyclohexylcarbodiimide (DCC) in DCM.

-

Stir the mixture at room temperature for 1 hour.

-

Add ammonium bicarbonate and continue stirring for another hour.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

The filtrate is concentrated to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

-

-

Causality of Experimental Choices:

-

Coupling Agent: DCC is a common and effective coupling agent for the formation of amides from carboxylic acids and amines (in this case, ammonia from ammonium bicarbonate).

-

Amine Source: Ammonium bicarbonate provides the ammonia equivalent for the amidation reaction in a convenient solid form.

-

Step 3: Dehydration of the Amide to the Nitrile

The final step involves the dehydration of the primary amide to the corresponding nitrile, yielding the target intermediate.

-

Protocol:

-

Suspend the amide from Step 2 in THF and cool to 0-5 °C.

-

Add trifluoroacetic anhydride (TFAA) to the suspension.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Neutralize the resulting trifluoroacetic acid by the portion-wise addition of ammonium bicarbonate at low temperature.

-

After stirring, the mixture is concentrated, and the product is extracted with a suitable organic solvent like toluene.

-

Concentration of the organic extract yields (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

-

-

Causality of Experimental Choices:

-

Dehydrating Agent: TFAA is a powerful dehydrating agent that efficiently converts primary amides to nitriles under mild conditions.[5]

-

Neutralization: The use of ammonium bicarbonate for neutralization is a practical choice as it is a weak base that is easily handled and its byproducts are readily removed.

-

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Typical Yield |

| 1. N-Acylation | L-Proline | Chloroacetyl chloride | THF | ~81% |

| 2. Amidation | Carboxylic Acid | DCC, Ammonium Bicarbonate | DCM | High |

| 3. Dehydration | Amide | Trifluoroacetic Anhydride | THF | ~83% |

| Overall | L-Proline | ~30% |

Application in the Synthesis of Vildagliptin: A Case Study

The utility of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is best exemplified in the synthesis of the DPP-IV inhibitor, Vildagliptin.[4][6]

Caption: Final coupling step in the synthesis of Vildagliptin.

In this final step, the chloroacetyl group of the key intermediate serves as an electrophile, reacting with the primary amine of 3-amino-1-adamantanol in a nucleophilic substitution reaction. This straightforward coupling reaction efficiently joins the two key fragments of the Vildagliptin molecule. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid generated during the reaction.[6]

Conclusion and Future Perspectives

The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile represents a well-optimized and industrially scalable process that is fundamental to the production of several cyanopyrrolidine-based DPP-IV inhibitors. The strategic choice of L-proline as a starting material, coupled with a streamlined synthetic sequence, underscores the principles of efficiency and practicality in modern pharmaceutical manufacturing. The chloroacetyl moiety, while not part of the "cyanoacetyl" nomenclature in the strictest sense, is the key enabler for the practical application of the cyanopyrrolidine scaffold in drug synthesis. Future research in this area may focus on the development of even more efficient catalytic methods for the synthesis of this key intermediate, potentially further reducing costs and environmental impact. The principles outlined in this guide provide a solid foundation for researchers and professionals in drug development, highlighting the intricate dance of molecular design and synthetic strategy that leads to life-changing therapeutics.

References

- 1. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

The Versatile Virtuoso: 1-(Cyanoacetyl)pyrrolidine as a Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the myriad of available synthons, 1-(cyanoacetyl)pyrrolidine has emerged as a particularly versatile and powerful scaffold. Its unique combination of a reactive cyanoacetamide moiety and a conformationally significant pyrrolidine ring bestows upon it a remarkable capacity for constructing a diverse array of complex, biologically active heterocyclic systems. This guide provides a comprehensive exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights and detailed methodologies to empower researchers in their quest for new medicines.

Core Attributes of a Privileged Scaffold

This compound, with the chemical formula C7H10N2O and a molecular weight of 138.17 g/mol , is a stable, crystalline solid at room temperature.[1] Its structure is characterized by a pyrrolidine ring N-acylated with a cyanoacetyl group. This seemingly simple arrangement is the key to its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H10N2O | [2] |

| Molecular Weight | 138.17 g/mol | [2][3] |

| Appearance | Off-white to pink solid | [1] |

| Melting Point | 73-74°C | [1] |

| CAS Number | 14227-95-3 | [1] |

The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent motif in numerous natural products and FDA-approved drugs.[4][5][6][7] Its non-planar, puckered conformation allows for the exploration of three-dimensional chemical space, a critical factor in achieving specific and high-affinity interactions with biological targets.[4][7] The pyrrolidine scaffold can introduce stereochemical complexity and improve pharmacokinetic properties such as solubility and metabolic stability.[4]

The cyanoacetamide functionality is the engine of this compound's reactivity. The electron-withdrawing nature of the cyano group acidifies the α-methylene protons, making them susceptible to deprotonation by even weak bases. This generates a stabilized carbanion that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The amide and cyano groups also serve as versatile handles for the construction of various heterocyclic rings.

Synthesis of this compound: A Straightforward and Efficient Protocol

The preparation of this compound is a robust and high-yielding process, typically achieved through the acylation of pyrrolidine with a cyanoacetic acid ester, such as ethyl cyanoacetate.[5] This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyrrolidine

-

Ethyl cyanoacetate

-

Ethanol (absolute)

Procedure:

-

To a stirred solution of pyrrolidine (1 equivalent) in absolute ethanol, add ethyl cyanoacetate (1.2 equivalents).

-

Heat the reaction mixture to reflux and maintain for 5-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Cool the concentrated solution in an ice bath to induce crystallization.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford this compound as a crystalline solid.

Expected Yield: 85-95%

Causality of Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction without participating in it. Its boiling point allows for a suitable reaction temperature.

-

Excess Ethyl Cyanoacetate: Using a slight excess of the acylating agent ensures the complete consumption of the starting amine.

-

Reflux Conditions: The elevated temperature accelerates the rate of the nucleophilic acyl substitution reaction.

The Synthetic Versatility of this compound in Heterocyclic Synthesis

The true power of this compound lies in its ability to serve as a precursor to a vast array of medicinally relevant heterocyclic scaffolds. The activated methylene group and the dual functionality of the cyano and amide groups are the key drivers of its diverse reactivity.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds.[8] this compound readily undergoes this reaction with aldehydes and ketones in the presence of a weak base to form α,β-unsaturated cyanoacrylamides. These products are themselves valuable intermediates for further transformations.

Mechanism of Knoevenagel Condensation: The reaction is initiated by the deprotonation of the α-carbon of this compound by a weak base, such as piperidine or an amine salt, to generate a resonance-stabilized carbanion.[9] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated to form a β-hydroxy adduct, which readily undergoes dehydration to yield the α,β-unsaturated product.[9]

Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Piperidine

-

Ethanol

Procedure:

-

Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure α,β-unsaturated cyanoacrylamide.

Synthesis of Substituted Pyridin-2-ones

Substituted pyridin-2-ones are important pharmacophores found in numerous bioactive molecules. This compound serves as an excellent precursor for the synthesis of these heterocycles through a reaction with α,β-unsaturated ketones (enones) or aldehydes.[10]

Mechanism of Pyridin-2-one Synthesis: The reaction proceeds via an initial Michael addition of the carbanion of this compound to the β-carbon of the α,β-unsaturated carbonyl compound.[10] The resulting adduct then undergoes an intramolecular cyclization, where the amide nitrogen attacks the carbonyl carbon. Subsequent dehydration and tautomerization lead to the formation of the stable pyridin-2-one ring system.[10]

Multicomponent Synthesis of Pyrimidines

Pyrimidine derivatives are of immense interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.[11] this compound can be employed in multicomponent reactions to construct highly substituted pyrimidine rings in a single step.[3][12][13]

Mechanism of Multicomponent Pyrimidine Synthesis: This reaction typically involves an initial Knoevenagel condensation between this compound and an aldehyde to form an α,β-unsaturated intermediate.[12] This is followed by a Michael addition of an amidine or guanidine to the unsaturated system, and subsequent intramolecular cyclization and aromatization to yield the pyrimidine ring.[12]

Thorpe-Ziegler Reaction: Intramolecular Cyclization to Fused Heterocycles

The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic ketones and enamines from dinitriles.[13] By incorporating a second nitrile group into a molecule derived from this compound, intramolecular cyclization can be induced to form fused heterocyclic systems. This approach opens up possibilities for creating novel and complex molecular architectures.

Applications in Drug Discovery and Development

The synthetic versatility of this compound has been leveraged in the development of several important therapeutic agents.

Vildagliptin: A Case Study in DPP-4 Inhibition

A prominent example of the application of a cyano-pyrrolidine scaffold is in the synthesis of Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Although Vildagliptin itself is synthesized from a chiral precursor, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the underlying reactivity principles of the cyanoacetamide moiety are central to its synthesis and biological activity.[11]

Signaling Pathway of DPP-4 Inhibition: DPP-4 is an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.

Broader Therapeutic Potential

The heterocyclic scaffolds readily accessible from this compound are associated with a wide range of biological activities, making this building block relevant to numerous therapeutic areas:

-

Anticancer Agents: Pyrimidine and pyridine cores are found in many anticancer drugs that target kinases, polymerases, and other key enzymes in cancer cell proliferation.[11]

-

Antimicrobial Agents: Fused heterocyclic systems derived from cyanoacetamides have shown promising antibacterial and antifungal activities.[5]

-

Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in drugs targeting CNS receptors and enzymes, and its derivatives have been explored for the treatment of neurodegenerative diseases and psychiatric disorders.[7]

-

Anti-inflammatory Agents: Various pyridine and pyrimidine derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.[12]

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design. Its combination of a privileged pyrrolidine scaffold and a highly reactive cyanoacetamide handle makes it an invaluable tool for the medicinal chemist. The straightforward synthesis of this building block, coupled with its ability to participate in a diverse array of robust and high-yielding reactions, ensures its continued importance in the construction of complex and biologically active molecules. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the versatility of this compound will undoubtedly secure its place as a cornerstone in the edifice of modern drug discovery. The exploration of new multicomponent reactions and the development of stereoselective transformations involving this building block will likely open up new avenues for the synthesis of next-generation medicines.

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 11. longdom.org [longdom.org]

- 12. sciforum.net [sciforum.net]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of N-Cyanoacetylpyrrolidine Derivatives: A Technical Guide to Their Discovery and Development as Therapeutic Agents

This guide provides an in-depth technical exploration of the discovery and development of N-cyanoacetylpyrrolidine derivatives, a class of compounds that has garnered significant attention in medicinal chemistry. Our focus will be on their prominent role as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus, while also touching upon their broader therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthetic chemistry, biological evaluation, and structure-activity relationships that have defined this important class of molecules.

Introduction: The Rise of a Privileged Scaffold

The pyrrolidine ring is a foundational motif in numerous biologically active natural products and synthetic drugs.[1][2] Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. The introduction of a cyanoacetyl group at the nitrogen atom of the pyrrolidine ring, particularly the 2-cyanopyrrolidine moiety, proved to be a pivotal discovery in the quest for potent and selective enzyme inhibitors.[3]

This guide will navigate the journey of N-cyanoacetylpyrrolidine derivatives from their initial conception to their clinical success, with a particular emphasis on the scientific rationale behind the key developmental milestones.

The Primary Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[4] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release, ultimately resulting in lower blood glucose levels.[5]

The therapeutic strategy of DPP-4 inhibition offers a glucose-dependent mechanism of action, which translates to a lower risk of hypoglycemia compared to some other classes of antidiabetic drugs.[4]

Caption: Mechanism of action of N-cyanoacetylpyrrolidine DPP-4 inhibitors.

Synthetic Strategies: Building the Core Scaffold

The synthesis of N-cyanoacetylpyrrolidine derivatives typically involves the coupling of a substituted pyrrolidine with a cyanoacetic acid equivalent or a related synthon. The following sections outline key synthetic approaches.

N-Acylation of Pyrrolidine

A fundamental step in the synthesis is the N-acylation of the pyrrolidine ring. This is a standard nucleophilic acyl substitution reaction where the secondary amine of the pyrrolidine attacks the electrophilic carbonyl carbon of an acylating agent.[6]

General Protocol for N-Acylation:

-

Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrrolidine starting material (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C using an ice bath and add a suitable base, such as triethylamine (TEA) or pyridine (1.1 equivalents), to the stirred solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Acylating Agent Addition: Dissolve the acyl chloride (e.g., chloroacetyl chloride) (1.05 equivalents) in the anhydrous solvent and add it dropwise to the cooled pyrrolidine solution over a period of 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[6]

Synthesis of the Key Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

A crucial intermediate in the synthesis of many DPP-4 inhibitors, including vildagliptin, is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. A multi-step synthesis starting from L-proline is commonly employed.[7]

Caption: Synthetic workflow for a key vildagliptin intermediate.

Experimental Protocol for the Synthesis of Vildagliptin Intermediate:

This protocol is adapted from a reported efficient synthesis method.[7]

-

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid:

-

To a solution of L-proline in tetrahydrofuran (THF), slowly add chloroacetyl chloride at 0°C under an inert atmosphere.

-

Reflux the mixture with stirring for approximately 2.5 hours.

-

After completion, cool the reaction to room temperature, dilute with water, and stir for 20 minutes.

-

Add saturated brine and ethyl acetate for extraction. Collect the organic layer.

-

Re-extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent and crystallize the residue from isopropyl ether.

-

-

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile:

-

React the product from Step 1 with acetonitrile in the presence of sulfuric acid.[7]

-

Final Condensation Step: A Vildagliptin Synthesis Example

The final step in the synthesis of vildagliptin involves the condensation of the chloroacetyl intermediate with 3-amino-1-adamantanol.[8]

Experimental Protocol for Vildagliptin Synthesis:

-

Reaction Setup: In a reaction vessel, dissolve 3-amino-1-adamantanol, potassium carbonate (as a base), and potassium iodide in dry tetrahydrofuran (THF).

-

Cooling: Cool the stirred mixture to below 0°C.

-

Intermediate Addition: Add the (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine intermediate to the cooled mixture.

-

Reaction Progression: Allow the reaction to proceed for 1.5-2.5 hours, then warm to 10°C and continue stirring until completion.

-

Work-up and Purification: Perform an appropriate work-up, which may involve dissolving the crude product in a suitable solvent like butanone, followed by crystallization to obtain the crude product. Further purification can be achieved by recrystallization from a solvent such as isopropanol to yield pure vildagliptin.[8]

Biological Evaluation: Assessing DPP-4 Inhibition

The biological activity of newly synthesized N-cyanoacetylpyrrolidine derivatives is primarily assessed through their ability to inhibit the DPP-4 enzyme.

In Vitro DPP-4 Inhibition Assay

A common and reliable method for determining the in vitro inhibitory activity of compounds against DPP-4 is a fluorometric assay. This assay measures the enzymatic cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4, which releases the fluorescent AMC molecule.

Detailed Protocol for In Vitro DPP-4 Inhibition Assay: [9][10]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (inhibitor) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Prepare a solution of human recombinant DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).

-

Prepare a solution of the DPP-4 substrate, Gly-Pro-AMC, in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

In the wells of a microplate, add the test compound at various concentrations. Include a positive control (a known DPP-4 inhibitor like sitagliptin) and a negative control (vehicle, e.g., DMSO).

-

Add the DPP-4 enzyme solution to each well and incubate at 37°C for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm using a microplate reader.

-

The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of the control.

-

The IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Efficacy Models

To assess the therapeutic potential of DPP-4 inhibitors in a physiological context, various animal models of type 2 diabetes are utilized.[11]

Common In Vivo Models:

-

Oral Glucose Tolerance Test (OGTT): This is a standard procedure to evaluate the effect of a compound on glucose disposal.

-

Procedure: Animals (e.g., mice or rats) are fasted overnight. The test compound or vehicle is administered orally. After a set period (e.g., 30 minutes), a glucose solution is administered orally. Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to measure blood glucose and plasma insulin levels. An effective DPP-4 inhibitor will lead to a smaller increase in blood glucose levels and potentially higher insulin levels compared to the control group.[1]

-

-

Streptozotocin (STZ)-Induced Diabetic Models: STZ is a chemical that is toxic to pancreatic β-cells. A low dose of STZ can be used to induce a state of insulin insufficiency that mimics type 2 diabetes, often in combination with a high-fat diet to induce insulin resistance.[12] These models are useful for evaluating the long-term effects of DPP-4 inhibitors on glycemic control and islet function.[12]

Structure-Activity Relationship (SAR) Studies

The development of potent and selective N-cyanoacetylpyrrolidine derivatives has been guided by extensive structure-activity relationship (SAR) studies. These studies have elucidated the key structural features required for optimal interaction with the DPP-4 active site.[3][9]

| Modification Site | Observation | Implication |

| Pyrrolidine Ring | The (S)-configuration of the 2-cyanopyrrolidine is crucial for high potency. The (R)-enantiomer is significantly less active.[6] | The stereochemistry at the 2-position dictates the proper orientation of the cyano group for interaction with the active site. |

| Cyano Group | The nitrile functionality at the 2-position is essential for potent inhibition. Replacement with an amide or removal of the group leads to a dramatic loss of activity.[6] | The cyano group is believed to form a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, mimicking the transition state. |

| N-Acyl Group | The nature of the substituent on the acetyl group significantly influences potency and pharmacokinetic properties. Bulky, lipophilic groups are often favored. | This part of the molecule interacts with the S1 and S2 pockets of the DPP-4 enzyme, and optimizing this interaction is key to achieving high affinity. |

| Substitutions on the Pyrrolidine Ring | Substitutions at the 3- or 4-positions of the pyrrolidine ring can modulate activity and selectivity.[10] | These positions can be modified to fine-tune the compound's properties, such as metabolic stability and selectivity over other proteases. |

The SAR of this class of compounds culminated in the development of highly successful drugs like vildagliptin and saxagliptin, which feature optimized substituents on the N-acyl group to enhance their interaction with the DPP-4 enzyme.[3]

Conclusion and Future Directions

The discovery and development of N-cyanoacetylpyrrolidine derivatives represent a landmark achievement in modern medicinal chemistry. Through a systematic approach of rational drug design, guided by a deep understanding of the target enzyme and extensive SAR studies, a highly effective and safe class of drugs for the management of type 2 diabetes has been established. The journey of these compounds underscores the power of integrating synthetic chemistry, biological evaluation, and structural biology in the pursuit of novel therapeutics.

Future research in this area may focus on the development of derivatives with enhanced selectivity, improved pharmacokinetic profiles, and potential applications beyond diabetes, leveraging the diverse biological roles of DPP-4.[13]

References

- 1. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. The perceptions of natural compounds against dipeptidyl peptidase 4 in diabetes: from in silico to in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. content.abcam.com [content.abcam.com]

A Technical Guide to the Physicochemical Characteristics of 1-(Cyanoacetyl)pyrrolidine

Introduction: The Significance of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount. Among these, nitrogen-containing heterocyles are of exceptional importance, with the pyrrolidine ring being a ubiquitous feature in numerous natural products, pharmaceuticals, and drug candidates.[1][2][3][4] 1-(Cyanoacetyl)pyrrolidine (CAS: 14227-95-3) emerges as a compound of significant interest, not as an end-product, but as a highly versatile and reactive intermediate. Its structure uniquely combines the nucleophilic secondary amine character of the pyrrolidine ring with the dual electrophilic and nucleophilic potential of the cyanoacetyl group. This guide provides an in-depth analysis of its core physicochemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for researchers in drug development and synthetic chemistry.

Core Physicochemical Properties

The utility of any chemical intermediate begins with a fundamental understanding of its intrinsic properties. This compound is an off-white to pink crystalline solid at room temperature.[5][6] Its key identifiers and computed properties are summarized in Table 1. Understanding these foundational characteristics is the first step in designing experimental protocols, from selecting appropriate solvents to planning reaction conditions and purification strategies.

Table 1: Core Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-oxo-3-pyrrolidin-1-ylpropanenitrile | PubChem[7] |

| Synonyms | N-Cyanoacetylpyrrolidine, Cyanoacetic acid pyrrolidide | NIST, PubChem[7][8] |

| CAS Number | 14227-95-3 | PubChem, NIST[7][8] |

| Molecular Formula | C₇H₁₀N₂O | PubChem, NIST[7][8] |

| Molecular Weight | 138.17 g/mol | PubChem[7] |

| Appearance | White / Off-white to pink solid Crystalline | Thermo Fisher, ChemicalBook[5][6] |

| Melting Point | 73-74 °C | ChemicalBook[6] |

Synthesis: Forging the Intermediate

The primary route to this compound is through the N-acylation of pyrrolidine. This reaction leverages the nucleophilic character of the secondary amine in pyrrolidine to attack an activated cyanoacetic acid derivative.[2] The choice of the cyanoacetylating agent is critical and dictates the reaction conditions and workup procedure.

Causality in Reagent Selection

The most direct conceptual approach involves reacting pyrrolidine with cyanoacetic acid. However, the carboxylic acid is not sufficiently electrophilic to acylate the amine directly and would result in a simple acid-base reaction. Therefore, an activating or coupling agent is required. A common and effective laboratory-scale method involves the use of cyanoacetic acid in the presence of acetic anhydride.[9] Acetic anhydride serves a dual purpose: it activates the cyanoacetic acid by forming a mixed anhydride, a much more potent electrophile, and it acts as a dehydrating agent.

Caption: General workflow for the synthesis of this compound.

Self-Validating Synthetic Protocol

This protocol describes a robust method for the synthesis and subsequent validation of this compound.

Materials:

-

Pyrrolidine

-

Cyanoacetic acid

-

Acetic anhydride

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetic acid in acetic anhydride. Cool the mixture in an ice bath.

-

Nucleophilic Addition: Add pyrrolidine dropwise to the cooled solution while stirring. Rationale: The dropwise addition controls the exothermic reaction between the amine and the anhydride.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Workup & Quenching: Pour the reaction mixture into ice-cold water to quench any remaining acetic anhydride. A precipitate should form.

-

Neutralization: Carefully add saturated sodium bicarbonate solution until the aqueous phase is neutral or slightly basic (pH 7-8) to neutralize acetic acid and any unreacted cyanoacetic acid.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound as a crystalline solid.

-

Validation: Dry the purified product under vacuum. Determine the melting point and compare it to the literature value (73-74 °C).[6] Acquire spectroscopic data (FTIR, NMR, MS) to confirm the structure and purity.

Chemical Reactivity: The Synthetic Potential

The synthetic utility of this compound stems from the unique arrangement of its functional groups. The molecule possesses three key reactive sites: the activated methylene group, the nitrile group, and the tertiary amide.

Caption: Key reactive sites and synthetic applications.

The methylene protons (α-protons) located between the electron-withdrawing carbonyl and nitrile groups are significantly acidic. This "active methylene" character makes them susceptible to deprotonation by a base, forming a stabilized carbanion. This nucleophilic carbon is the cornerstone of its reactivity, enabling its use in a variety of carbon-carbon bond-forming reactions.

Specifically, this compound is an excellent substrate for:

-

Knoevenagel Condensations: Reacting with aldehydes and ketones to form α,β-unsaturated products.

-

Multi-component Reactions: Serving as a key building block in the synthesis of complex heterocyclic systems such as pyridines, pyrans, and pyrimidines.[10][11][12] This is particularly valuable in drug discovery for generating libraries of diverse molecular structures.

-